3-(4-bromo-2-nitrophenyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(4-Bromo-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a dihydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common method starts with the bromination of 2-nitroaniline to obtain 4-bromo-2-nitroaniline This intermediate is then subjected to a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields, cost-effectiveness, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, alkoxides, solvents like DMF or DMSO, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 3-(4-amino-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 3-(4-bromo-2-nitrophenyl)-2-carboxyquinazolin-4-one.
Scientific Research Applications
3-(4-Bromo-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and quinazolinone core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-nitrophenyl)-2-methylquinazolin-4-one: Lacks the dihydro structure, which may affect its reactivity and biological activity.
3-(4-Bromo-2-nitrophenyl)-2-ethyl-3,4-dihydroquinazolin-4-one: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and applications.
3-(4-Bromo-2-nitrophenyl)-3,4-dihydroquinazolin-4-one: Lacks the methyl group, which may influence its solubility and reactivity.
Uniqueness
3-(4-Bromo-2-nitrophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features. The presence of both a bromine atom and a nitro group on the phenyl ring, along with the dihydroquinazolinone core, imparts distinct chemical reactivity and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H10BrN3O3 |
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Molecular Weight |
360.16 g/mol |
IUPAC Name |
3-(4-bromo-2-nitrophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10BrN3O3/c1-9-17-12-5-3-2-4-11(12)15(20)18(9)13-7-6-10(16)8-14(13)19(21)22/h2-8H,1H3 |
InChI Key |
DOHIUNYNPBXRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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